molecular formula C17H15Cl2NO B11428896 4-(2,4-dichlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(2,4-dichlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11428896
M. Wt: 320.2 g/mol
InChI Key: TVQVUPQXBLWWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure substituted with dichlorophenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dichloroaniline and 3,4-dimethylbenzaldehyde, the intermediate Schiff base can be formed, which then undergoes cyclization in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorescent dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Another heterocyclic compound with similar structural features.

    2,4-Dichlorophenoxyacetic acid: A compound with a dichlorophenyl group, commonly used as a herbicide.

Uniqueness

4-(2,4-Dichlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H15Cl2NO/c1-9-3-5-13-14(8-16(21)20-17(13)10(9)2)12-6-4-11(18)7-15(12)19/h3-7,14H,8H2,1-2H3,(H,20,21)

InChI Key

TVQVUPQXBLWWGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.